4-Methyl-1,4-benzothiazin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQPYGJXCEBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402671 | |
| Record name | CS-005/03875053 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37142-87-3 | |
| Record name | CS-005/03875053 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methyl 1,4 Benzothiazin 3 One and Its Analogues
Established Synthetic Pathways to the 1,4-Benzothiazin-3-one Core
The construction of the fundamental 1,4-benzothiazin-3-one ring system is typically achieved through condensation and cyclization reactions involving 2-aminothiophenol (B119425) as a key starting material. nih.gov Various precursors can be employed to react with 2-aminothiophenol, leading to the formation of the desired heterocyclic core.
One of the most common and versatile methods for synthesizing the 1,4-benzothiazine core involves the reaction of 2-aminothiophenol (2-ATP) with 1,3-dicarbonyl compounds. rsc.org This reaction, often a cyclocondensation, provides a direct route to various substituted benzothiazines. nih.gov For instance, the condensation of 2-ATP with β-diketones or β-ketoesters in a solvent like dimethylsulfoxide (DMSO) can proceed via an oxidative cyclization to yield 4H-1,4-benzothiazines. eurjchem.com
Green chemistry approaches have also been developed for these reactions. High yields (83–96%) of 2,3-disubstituted-1,4-benzothiazines have been achieved through the solvent-free oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyl compounds using a catalytic amount of hydrazine (B178648) hydrate (B1144303). nih.gov Microwave irradiation using basic alumina (B75360) as a heterogeneous catalyst has also been employed to afford 4H-benzo-1,4-thiazines in good yields (69–85%) within short reaction times (6–11 minutes). nih.gov
The reaction of 2-aminothiophenols with acylpyruvic acids or their precursors, furan-2,3-diones, represents another important pathway. beilstein-journals.orgbeilstein-journals.org These reactions can lead to the formation of 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones alongside other products, depending on the reaction conditions. beilstein-journals.org
| Precursor | Catalyst/Conditions | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Dicarbonyl Compounds | Hydrazine hydrate (catalytic) | Solvent-free | 2,3-Disubstituted-1,4-benzothiazines | 83–96% | nih.gov |
| β-Keto esters / β-Diketones | Basic alumina, Microwave Irradiation (MWI) | Solvent-free | 4H-Benzo-1,4-thiazines | 69–85% | nih.gov |
| 1,3-Dicarbonyl Compounds | Baker's yeast, Ultrasonic irradiation | Methanol | 4H-Benzo-1,4-thiazines | 51–82% | nih.gov |
| Penta-2,4-dione | Stirring at Room Temperature | Ethanol | 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethenone | 36% | nih.gov |
The formation of the 1,4-benzothiazin-3-one ring is fundamentally a cyclization process. This can occur through various mechanisms depending on the reactants. A straightforward method involves the reaction of 2-aminobenzenethiols with reagents like ethyl 2-bromoalkanoates or 2-chloroacetic acid to give 2H-benzo[b] eurjchem.comresearchgate.netthiazin-3(4H)-one derivatives. nih.gov
Another strategy involves the cyclization of sulfonamides. For example, sulfonamides bearing an aromatic ring at the β-position can undergo cyclization with [hydroxy(tosyloxy)iodo]arenes to form 2,1-benzothiazine derivatives. While this forms a different isomer, it highlights the diversity of cyclization approaches to benzothiazine systems.
The key step is often an intramolecular condensation or nucleophilic substitution that closes the ring. For instance, the reaction between 2-aminothiophenol and α-bromoacetates proceeds via nucleophilic substitution by both the thiol and amino groups, followed by a facile lactamization to form the enantioenriched 2-substituted 1,4-benzothiazin-3-one. researchgate.net
Specific Synthesis of 4-Methyl-1,4-benzothiazin-3-one
The synthesis of the title compound, this compound, is typically achieved by first forming the 1,4-benzothiazin-3-one core and then introducing the methyl group onto the nitrogen atom at position 4.
N-alkylation is a common method for introducing substituents onto the nitrogen atom of heterocyclic compounds. nih.gov For the synthesis of this compound, the parent 2H-1,4-benzothiazin-3(4H)-one can be alkylated using an appropriate methylating agent, such as iodomethane (B122720) (methyl iodide) or dimethyl sulfate. google.com
The reaction generally proceeds by deprotonating the nitrogen atom of the benzothiazinone core with a suitable base to form an amide anion, which then acts as a nucleophile, attacking the methylating agent. In related systems, such as 2-(arylimino)-2,3-dihydrobenzo[e] beilstein-journals.orgresearchgate.net-thiazin-4-ones, alkylation occurs regioselectively at the N-3 position. researchgate.net Similarly, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones proceeds via N-alkylation of the endocyclic nitrogen atom. nih.gov
The efficiency and yield of the N-alkylation reaction are highly dependent on the chosen conditions.
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) are often used for N-alkylation reactions as they can dissolve the reactants and stabilize charged intermediates. google.comnih.gov Acetone has also been reported as a solvent for similar transformations. google.com
Base: The choice of base is critical for deprotonating the N-H group without causing unwanted side reactions. Common bases include potassium carbonate (K₂CO₃) nih.gov, sodium hydroxide (B78521) (NaOH) google.comrsc.org, and sodium ethoxide. google.com The strength and concentration of the base can influence the reaction outcome; for instance, in the synthesis of 1,4-benzothiazines from 1,3-benzothiazolium cations, 5% NaOH solution was found to be optimal. rsc.org
Catalyst: Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using bases like NaOH in a biphasic system. researchgate.netnih.gov
Temperature and Reaction Time: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 50-150°C) to ensure completion. google.comnih.gov Reaction times can vary from a few hours to 24 hours, often monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion. nih.govnih.gov
| Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temperature/Time | Reference |
|---|---|---|---|---|---|---|
| 1,4-Benzothiazin-3-one derivative | Propargyl bromide | K₂CO₃ | DMF | TBAB | 24 h | nih.gov |
| Ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide | Dimethyl sulfate | NaOH | Acetone/Water | - | 50°C / 2 h | google.com |
| 1,3-Benzothiazolium cations | α-Haloketones | 5% NaOH | - | - | Ultrasonication | rsc.org |
| Sodium saccharinate | Chloracetic acid ethylester | - | DMF | - | Reflux / 4 h | google.com |
Derivatization Strategies of the this compound Scaffold
Once this compound is synthesized, its scaffold can be further modified to create a library of new compounds. Derivatization can occur at various positions on the benzothiazine ring system.
One common strategy is the oxidation of the sulfur atom. Treating substituted 4H-1,4-benzothiazines with hydrogen peroxide in glacial acetic acid can yield the corresponding 4H-1,4-benzothiazin-1,1-dioxides (sulfones). eurjchem.com
Another approach involves introducing substituents onto the benzene (B151609) ring portion of the scaffold, although this typically requires starting with an already substituted 2-aminothiophenol. Functionalization at the C-2 position is also possible. For instance, 1,2,3-triazole derivatives have been synthesized by first introducing a propargyl group at the N-4 position of the 1,4-benzothiazin-3-one core, followed by a 1,3-dipolar cycloaddition reaction with various azides. nih.gov This highlights a multistep strategy where the N-alkylated intermediate serves as a platform for further complex modifications.
Synthesis of N-Substituted Benzothiazinones
The nitrogen atom at position 4 of the 1,4-benzothiazin-3-one core is a common site for introducing structural diversity. N-alkylation is a primary method for achieving this, often involving the reaction of the parent 1,4-benzothiazin-3-one with various alkylating agents.
A prevalent method for the synthesis of N-substituted-1,4-benzothiazinones involves the reaction of 2-aminobenzethiol with oxalyl chloride in the presence of triethylamine (B128534) to form 1,4-benzothiazine-2,3-dione. researchgate.net This intermediate can then be N-alkylated, for instance with chloroacetone, to yield N-(2′-propanonyl)-1,4-benzothiazine-2,3-dione. researchgate.net
Phase transfer catalysis (PTC) has been effectively employed to facilitate the N-alkylation of 1,4-benzothiazin-3-one. For example, the synthesis of 4-(oxiran-2-ylmethyl)-1,4-benzothiazin-3-one was achieved using a liquid-solid phase transfer catalysis reaction with epichlorohydrin. rjptonline.org This method is advantageous for its selectivity and for preventing the degradation of the starting material. rjptonline.org
Another approach involves the treatment of 2H-benzo[b] nih.govdaneshyari.comthiazin-3(4H)-one with a suitable alkyl halide, such as propargyl bromide, in the presence of a base like sodium hydride in a solvent like N,N-dimethylformamide (DMF). daneshyari.com This particular reaction yields 4-(prop-2-yn-1-yl)-2H-benzo[b] nih.govdaneshyari.comthiazin-3(4H)-one, a key intermediate for further derivatization. daneshyari.com The parent 2H-benzo[b] nih.govdaneshyari.comthiazin-3(4H)-one is typically prepared via the cyclization of 2-aminothiophenol with chloroacetic acid. daneshyari.com
The following table summarizes representative N-alkylation reactions of the 1,4-benzothiazin-3-one scaffold.
| Starting Material | Reagent | Base/Catalyst | Product | Reference |
| 1,4-Benzothiazine-2,3-dione | Chloroacetone | - | N-(2′-propanonyl)-1,4-benzothiazine-2,3-dione | researchgate.net |
| 1,4-Benzothiazin-3-one | Epichlorohydrin | Tetrabutylammonium bromide (TBAB) | 4-(oxiran-2-ylmethyl)-1,4-benzothiazin-3-one | rjptonline.org |
| 2H-benzo[b] nih.govdaneshyari.comthiazin-3(4H)-one | Propargyl bromide | Sodium hydride | 4-(prop-2-yn-1-yl)-2H-benzo[b] nih.govdaneshyari.comthiazin-3(4H)-one | daneshyari.com |
Introduction of Functional Groups on the Benzene Ring
Modification of the benzene ring of the benzothiazinone core is crucial for fine-tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity. Electrophilic substitution reactions are commonly employed for this purpose.
Nitration of the benzene ring is a key functionalization step. For instance, the nitration of 1,4-benzothiazin-3-one derivatives using a mixture of concentrated nitric acid and sulfuric acid can lead to the formation of nitro-substituted compounds. nih.gov The position of the nitro group can be controlled by the reaction conditions and the existing substituents on the benzene ring. nih.gov
Halogenation is another important modification. The synthesis of halogenated non-nitro benzothiazinones often starts from ortho-fluorobenzoic acids. nih.gov These starting materials undergo a series of reactions, including conversion to the corresponding benzoyl chlorides, reaction with ammonium (B1175870) thiocyanate (B1210189) to form benzoyl isothiocyanates, and subsequent reaction with an appropriate amine to yield a thiourea (B124793) intermediate that cyclizes to the final product. nih.gov
The table below illustrates examples of functionalization on the benzene ring of the benzothiazinone scaffold.
| Starting Material | Reagent(s) | Functional Group Introduced | Product Example | Reference |
| 1,4-Benzothiazin-3-one derivative | Conc. HNO₃, Conc. H₂SO₄ | Nitro (-NO₂) | 8-Nitro-1,4-benzothiazin-3-one derivative | nih.gov |
| 2-Fluorobenzoic acid derivative | 1. SOCl₂ 2. NH₄SCN 3. Amine | Halogen (-F, -Cl, -Br) | Halogenated 1,4-benzothiazin-3-one derivative | nih.gov |
Modifications at the Thiazine (B8601807) Ring
The thiazine ring offers several positions for chemical modification, allowing for the introduction of diverse functionalities. The methylene (B1212753) group at the C2 position is a key site for such modifications.
One approach involves the LDA-mediated cyclization of methyl alkyl(2-{[(alkyl(or aryl)sulfanyl)methyl]sulfanyl}phenyl)carbamates to generate 2-alkyl(or aryl)sulfanyl-2H-1,4-benzothiazin-3(4H)-ones. clockss.org These products can be further alkylated at the C2 position by treatment with sodium hydride and an alkyl halide. clockss.org
Ring transformation reactions can also be used to modify the thiazine ring. For example, the reaction of 2-benzoyl-1,4-benzothiazin-3-one with an excess of methyl chloroacetate (B1199739) under phase transfer catalysis conditions can lead to a ring transformation, yielding 1-methoxycarbonylmethyl-1,3-benzothiazol-2-one. imist.ma
The following table provides examples of modifications at the thiazine ring.
| Starting Material | Reagent(s) | Modification | Product Example | Reference |
| Methyl alkyl(2-{[(alkyl(or aryl)sulfanyl)methyl]sulfanyl}phenyl)carbamates | 1. LDA 2. NaH, Alkyl halide | C2-alkylation | 2-Alkylated 2-(alkyl(or aryl)sulfanyl)-2H-1,4-benzothiazin-3(4H)-ones | clockss.org |
| 2-Benzoyl-1,4-benzothiazin-3-one | Methyl chloroacetate, K₂CO₃, TBAB | Ring Transformation | 1-Methoxycarbonylmethyl-1,3-benzothiazol-2-one | imist.ma |
Development of Polyheterocyclic Systems (e.g., Triazole, Isoxazoline (B3343090) Derivatives)
Fusing or linking the benzothiazinone core with other heterocyclic rings is a powerful strategy to create novel chemical entities with potentially enhanced biological activities. Triazole and isoxazoline moieties are of particular interest in this regard.
The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is frequently used to synthesize triazole-containing benzothiazinone derivatives. daneshyari.com This reaction typically involves the cycloaddition of an azide (B81097) with a terminal alkyne. For instance, 4-(prop-2-yn-1-yl)-2H-benzo[b] nih.govdaneshyari.comthiazin-3(4H)-one can be reacted with various aryl azides to produce a library of 1,2,3-triazole-linked benzothiazinones. daneshyari.com A similar "click" cycloaddition protocol has been used to synthesize benzothiazinone-triazole hybrids with potential antitubercular activity. nih.gov
The synthesis of isoxazoline derivatives can be achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. For example, substituted aldoximes can be reacted with 3-(4-allylpiperazin-1-yl)benzoisothiazole in the presence of chloramine-T to afford isoxazoline-linked benzoisothiazole derivatives in a regioselective manner. nih.gov While this example does not directly involve a benzothiazinone, the methodology can be adapted for the synthesis of isoxazoline-benzothiazinone hybrids.
The table below showcases the development of polyheterocyclic systems from benzothiazinone precursors.
| Benzothiazinone Precursor | Heterocyclic Moiety Introduced | Key Reaction | Product Class | Reference(s) |
| 4-(prop-2-yn-1-yl)-2H-benzo[b] nih.govdaneshyari.comthiazin-3(4H)-one | 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Triazole-linked benzothiazinones | nih.govdaneshyari.com |
| (Hypothetical) Alkene-functionalized benzothiazinone | Isoxazoline | 1,3-Dipolar Cycloaddition | Isoxazoline-linked benzothiazinones | nih.gov |
Green Chemistry Approaches and Sustainable Synthesis Protocols
Several green protocols have been reported for the synthesis of the broader 1,4-benzothiazine scaffold, which are applicable to the synthesis of this compound and its analogues. These include the use of recyclable catalysts such as graphene oxide and sulfonic acid functionalized nano-γ-Al₂O₃. researchgate.net Graphene oxide has been shown to be an efficient carbocatalyst for the synthesis of 1,4-benzothiazines from 2-aminothiophenol and 1,3-dicarbonyl compounds. researchgate.net The use of a sulfonic acid functionalized nano-γ-Al₂O₃ catalyst provides a simple and efficient protocol for the synthesis of 3-substituted-2H-1,4-benzothiazines with good to excellent yields and short reaction times. researchgate.net
Ultrasound-assisted multicomponent reactions in water have also emerged as a green approach for the synthesis of heterocyclic compounds, including 1,4-benzothiazines. researchgate.net This method offers advantages such as reduced energy consumption and the use of an environmentally friendly solvent. researchgate.net Microwave irradiation has also been employed to accelerate reactions, such as the coupling between 2-amino-5-chlorophenyl disulfide and ethyl acetylenecarboxylate, for the synthesis of 4H-1,4-benzothiazines. researchgate.net
Analytical Techniques for Structural Elucidation of Synthesized Compounds (e.g., NMR, IR, Mass Spectrometry)
The structural characterization of newly synthesized this compound analogues is essential to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the molecular structure of these compounds. ¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in the molecule. rjptonline.orgclockss.orgimist.maijcrt.org For example, the chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the benzene ring, while signals corresponding to the methylene protons in the thiazine ring and any N-substituents are also readily identified. rjptonline.orgclockss.org ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with characteristic chemical shifts for the carbonyl carbon, aromatic carbons, and other carbon atoms in the structure. clockss.orgimist.ma
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a 1,4-benzothiazin-3-one derivative will typically show a strong absorption band for the carbonyl group (C=O) stretching vibration, usually in the range of 1660-1690 cm⁻¹. clockss.orgijcrt.org Other characteristic absorptions include those for N-H stretching (if present), C-H stretching of aromatic and aliphatic groups, and C-N and C-S stretching vibrations. rjptonline.orgijcrt.org
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and can also provide information about their fragmentation patterns, which can aid in structural elucidation. rjptonline.orgijcrt.org High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition of the molecule with high accuracy. clockss.org
The following table provides a summary of the key analytical data for a representative 1,4-benzothiazin-3-one derivative.
| Analytical Technique | Key Observations | Reference(s) |
| ¹H NMR | Signals for aromatic protons, methylene protons of the thiazine ring, and protons of the N-substituent. | rjptonline.orgclockss.orgijcrt.org |
| ¹³C NMR | Characteristic chemical shift for the carbonyl carbon, signals for aromatic carbons, and carbons of the thiazine ring and N-substituent. | clockss.orgimist.ma |
| IR | Strong absorption for the carbonyl (C=O) stretch (approx. 1660-1690 cm⁻¹). | clockss.orgijcrt.org |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | rjptonline.orgijcrt.org |
Structural Characterization and Conformational Analysis
X-ray Crystallography of 4-Methyl-1,4-benzothiazin-3-one and Derivatives
In the crystalline state, molecules of 1,4-benzothiazin-3-one derivatives are organized in specific patterns, held together by a variety of non-covalent forces. A common feature is the formation of inversion dimers through pairs of C—H⋯O hydrogen bonds. nih.govpsu.eduiucr.org For instance, in (Z)-2-benzylidene-4-methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, molecules are linked by these interactions to form dimers. nih.govpsu.edu
In more complex derivatives, these interactions can lead to the formation of extensive three-dimensional networks. For example, the crystal structure of 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one is stabilized by both C—H⋯N and C—H⋯O interactions that link the molecules together. nih.gov Similarly, C—H⋯O interactions can form zigzag chains running along a crystallographic axis, as seen in 4-(prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one. scienceopen.comresearchgate.net
Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, has shown that the crystal packing is influenced by a combination of forces. The most significant contributions often come from H⋯H, H⋯C/C⋯H, H⋯Cl/Cl⋯H, O⋯H/H⋯O, and C⋯C contacts, indicating that van der Waals forces and hydrogen bonding are the dominant interactions governing the crystal packing. iucr.orgiucr.org In some structures, weak π–π stacking interactions are also observed, with centroid-to-centroid distances of around 3.8766 Å. iucr.org
Table 1: Examples of Intermolecular Interactions in 1,4-Benzothiazin-3-one Derivatives
| Compound | Interaction Type | Description |
|---|---|---|
| (Z)-2-Benzylidene-4-methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one | C—H⋯O Hydrogen Bonds | Formation of inversion dimers. nih.govpsu.edu |
| 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | C—H⋯N and C—H⋯O | Links molecules into a three-dimensional network. nih.gov |
| (2Z)-2-(4-Fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one | H⋯H, H⋯C, H⋯F, C⋯C | Hirshfeld analysis shows these contacts are key for crystal packing. iucr.org |
A defining structural feature of this compound and its derivatives is the conformation of the six-membered thiazine (B8601807) ring. Numerous crystallographic studies have consistently shown that this ring predominantly adopts a non-planar screw-boat conformation . nih.goviucr.orgnih.govscienceopen.comiucr.orgnih.gov This particular conformation is characterized by specific puckering parameters (Q, θ, and φ), which quantify the degree and nature of the ring's deviation from planarity. nih.govscienceopen.comnih.gov For example, in (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, the puckering amplitude Q is 0.4701 (14) Å. nih.gov In other cases, the conformation is described as being intermediate between a twist and a boat form. evitachem.comnih.gov In rare instances, such as in a halogenated benzothiazine derivative, a sofa conformation has been observed. scilit.com
For (Z)-2-benzylidene-4-methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, the plane of the fused benzene (B151609) ring forms a dihedral angle of 58.95 (9)° with the pendent phenyl ring, indicating a significantly twisted conformation. nih.govpsu.edu This twist varies depending on the substituents. For instance, the dihedral angle between the benzene rings is 72.38 (12)° in the 4-n-butyl derivative nih.gov and 42.26 (7)° in a derivative containing a dihydroisoxazole (B8533529) ring. iucr.org In a triazole-substituted derivative, the two benzene rings are nearly perpendicular to each other, with a dihedral angle of 79.6 (1)°. nih.gov
Table 2: Selected Dihedral Angles in 1,4-Benzothiazin-3-one Derivatives
| Compound | Rings Measured | Dihedral Angle (°) |
|---|---|---|
| (Z)-2-Benzylidene-4-methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one | Fused Benzene vs. Pendent Phenyl | 58.95 (9) nih.govpsu.edu |
| (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | Fused Benzene vs. Terminal Phenyl | 72.38 (12) nih.gov |
| 4-[(3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl]-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one | Benzothiazine Benzene vs. Phenyl-dihydroisoxazol | 42.26 (7) iucr.org |
The data from X-ray crystallography studies are archived in the Cambridge Crystallographic Data Centre (CCDC). Each crystal structure determination is assigned a unique deposition number, which allows researchers to access the full set of crystallographic data. For example, the structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one is available under the CCDC reference number 1430755. psu.edu Other derivatives also have their data archived, such as 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one (CCDC 981245) nih.gov and Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate (CCDC 978857). nih.gov
Spectroscopic Investigations of Molecular Structure (beyond basic identification)
Spectroscopy provides complementary information to crystallography, offering insights into the molecular structure both in solid and solution states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For derivatives of 1,4-benzothiazin-3-one, ¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to specific atoms in the molecule. nih.gov
For example, in 4-(Prop-2-ynyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one, the ¹H-NMR spectrum (in DMSO-d₆) shows a doublet for the N-CH₂ protons at 4.74 ppm, a singlet for the S-CH₂ protons at 3.55 ppm, and a triplet for the acetylenic proton (≡CH) at 2.20 ppm. nih.gov The ¹³C-NMR spectrum for the same compound shows the carbonyl (C=O) signal at 165.2 ppm, the acetylenic carbons at 79.8 (Cq) and 75.0 (≡CH) ppm, and the methylene (B1212753) carbons at 33.8 (NCH₂) and 30.6 (SCH₂) ppm. nih.gov
Modern studies often combine experimental NMR data with computational methods, such as Density Functional Theory (DFT), to achieve more accurate structural assignments. d-nb.info DFT calculations can predict NMR chemical shifts with a high degree of accuracy (Mean Absolute Error < 0.21 ppm for ¹H and < 1.2 ppm for ¹³C). d-nb.info This correlation between experimental and computed data is invaluable for confirming structures and understanding the electronic environment of the nuclei. iucr.orgd-nb.info The general range for ¹³C NMR signals in organic compounds is typically between 0 and 220 ppm, providing a wide window for structural analysis. bhu.ac.in
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-(Prop-2-ynyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one in DMSO-d₆
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.04 - 7.42 (m) | 118.5, 124.1, 128.0, 128.6 |
| N-CH₂ | 4.74 (d) | 33.8 |
| S-CH₂ | 3.55 (s) | 30.6 |
| ≡C-H | 2.20 (t) | 75.0 |
| C=O | - | 165.2 |
| Aromatic Cq | - | 123.4, 139.0 |
| N-CH₂-C ≡ | - | 79.8 |
Data sourced from Sebbar et al., 2018. nih.gov
IR Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a characteristic spectrum is produced which corresponds to the vibrational modes of the molecule's bonds. Analysis of the IR spectrum for this compound and its closely related analogs allows for the definitive identification of its key structural features.
The spectrum is characterized by several key absorption bands that confirm the presence of the benzothiazinone core. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. In derivatives of 1,4-benzothiazin-3-one, this peak is typically observed in the range of 1660-1700 cm⁻¹. For instance, in a closely related compound, 2-methyl-1,4-benzothiazine-3(1H)-one, a strong band is reported between 1650-1700 cm⁻¹ semanticscholar.org. Other studies on similar benzothiazine structures report this C=O stretch at 1687 cm⁻¹, 1672 cm⁻¹, and 1666 cm⁻¹ derpharmachemica.comclockss.org.
Another significant feature in the spectra of related N-unsubstituted or N-H containing benzothiazinones is the N-H stretching vibration, which typically appears as a sharp to broad band in the region of 3140-3220 cm⁻¹ semanticscholar.orgzenodo.org. The presence of aromatic C-H stretching vibrations is confirmed by peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group and the methylene group in the thiazine ring are observed just below 3000 cm⁻¹ derpharmachemica.com. The C-N bond of the amide and the C-S bond of the thiazine ring also produce characteristic absorptions in the fingerprint region of the spectrum.
The principal vibrational frequencies observed for key functional groups in this compound and its analogs are summarized in the table below.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
| Amide (Lactam) | C=O Stretch | 1650 - 1700 | semanticscholar.org |
| Amide (Lactam) | N-H Stretch | 3140 - 3220 | semanticscholar.orgzenodo.org |
| Aromatic Ring | C-H Stretch | ~3030 - 3061 | derpharmachemica.com |
| Aliphatic Groups (CH₃, CH₂) | C-H Stretch | ~2910 - 2928 | derpharmachemica.com |
| Aromatic Ring | C=C Stretch | ~1600 | zenodo.org |
| Amine | C-N Stretch | ~1300 - 1400 | |
| Thioether | C-S Stretch | ~600 - 800 |
Note: Data is compiled from studies on this compound and its close structural analogs. The exact position of peaks can vary based on the specific molecular environment and sample preparation.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing valuable insights into the nature and relative importance of various non-covalent contacts that dictate the crystal packing.
The Hirshfeld surface is generated based on the electron density of the molecule. The normalized contact distance (dnorm), which is a key parameter in this analysis, is mapped onto this surface. The dnorm value is calculated from the distances of any surface point to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ), relative to their van der Waals radii. Negative dnorm values, typically colored red on the map, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii (weaker interactions), while white areas denote contacts approximately equal to the van der Waals distance.
For the crystal structure of this compound, molecules are reported to be linked by C—H⋯O hydrogen bonds, forming bilayers within the crystal lattice. nih.gov While a detailed quantitative breakdown of all interactions for this specific compound is not extensively published, analysis of closely related benzothiazine derivatives provides a clear picture of the expected packing forces. nih.govnih.goviucr.org
The most significant contributions to the crystal packing in this class of compounds arise from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. For example, in the structure of (Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one, these interactions account for the majority of the close contacts. nih.gov Similarly, for (Z)-2-(4-methylbenzylidene)-4-hexyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one, the H···H and C···H contacts are paramount, contributing 59.2% and 27.9% respectively. iucr.org The red spots on the dnorm map for these compounds highlight the presence of C—H···O hydrogen bonds, which are crucial for stabilizing the crystal structure.
A summary of typical intermolecular contact contributions for the 1,4-benzothiazin-3-one framework is presented below.
| Intermolecular Contact Type | Typical Contribution (%) | Key Interaction Type | Reference |
| H···H | 29 - 60 | van der Waals | nih.goviucr.org |
| C···H / H···C | 27 - 28 | van der Waals, weak H-bonds | nih.goviucr.org |
| O···H / H···O | ~7 | Hydrogen Bonding (C-H···O) | nih.gov |
| Cl···H / H···Cl | ~21 | Halogen Bonding | nih.gov |
| S···H / H···S | Minor | van der Waals | iucr.org |
Note: The data represents a typical range compiled from Hirshfeld analyses of various substituted 1,4-benzothiazin-3-one derivatives. The presence and percentage of contacts like Cl···H are specific to halogenated analogs but illustrate the methodology.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic characteristics of 4-Methyl-1,4-benzothiazin-3-one and related compounds.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,4-benzothiazine derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to determine the optimized molecular geometries in the ground state. nbu.edu.saresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction to validate the theoretical model. researchgate.net For instance, studies on similar benzothiazine structures have shown that the thiazine (B8601807) ring can adopt conformations such as a distorted half-chair or a sofa-like conformation. nih.govnih.gov The electronic properties and energy profiles of benzothiazole (B30560) compounds have also been successfully calculated using TD-DFT/IEFPCM methods. nbu.edu.sa
HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity. edu.krd For 1,4-benzothiazine derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.9266 eV to 5.3828 eV, indicating a stable molecular structure. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. ajchem-a.com These descriptors, including electron affinity, ionization potential, chemical potential, hardness, and softness, are essential for understanding the molecule's interaction with other chemical species. irjweb.comirjweb.com
Below is an interactive table summarizing key reactivity descriptors and their significance:
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. ajchem-a.comekb.eg |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. ajchem-a.comekb.eg |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. edu.krd |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. ajchem-a.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of a molecule to change its electronic configuration. irjweb.comedu.krd |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. ajchem-a.com |
| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the energy lowering due to maximal electron flow between donor and acceptor. irjweb.com |
Charge Density Distribution Analysis (e.g., Mulliken Charges)
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a picture of the charge distribution. researchgate.net This analysis helps in identifying the electrophilic and nucleophilic centers within the molecule. For benzothiazine and benzothiazole derivatives, Mulliken charge calculations have been used to understand the charge on heteroatoms and how it influences the molecule's reactivity. researchgate.net The distribution of charges can also confirm the presence of hydrogen bonding within the molecular structure. researchgate.net
Correlation of Theoretical and Experimental Spectroscopic Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and its analogs, theoretical vibrational frequencies calculated using DFT can be compared with experimental data from FT-IR and Raman spectroscopy. researchgate.net Similarly, theoretical UV-Vis absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can be correlated with experimental spectra to understand the electronic transitions within the molecule. researchgate.net Such correlations provide confidence in the computational methods and allow for a more detailed interpretation of the experimental results.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability.
Conformational Analysis and Flexibility
Molecular dynamics simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's movement over a period of time, researchers can identify stable conformations and the energy barriers between them. mdpi.com This is particularly important for understanding how the molecule might interact with biological targets. For instance, MD simulations have been used to study the conformational changes in benzothiazinone derivatives to understand their potential as inhibitors for specific enzymes. acs.orgnih.gov The flexibility of the molecule, including the rotation of substituent groups, can be analyzed to understand its dynamic structural properties.
Ligand-Protein Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic interactions between a ligand and its protein target.
In a study on novel 1,4-benzothiazin-3-one derivatives designed as anticonvulsant agents, MD simulations were performed to understand their interaction with GABA-Aergic receptors, a plausible target. nih.gov These simulations help to evaluate the stability of the ligand-protein complex and observe the orientation and binding modes of the compounds within the active site of the receptor, corroborating results from molecular docking and experimental assays. nih.gov For instance, the stability of the most active molecule, 8bE, a 1,4-benzothiazine-3-one derivative, was assessed using MD simulations to confirm its potential as an inhibitor of Staphylococcus aureus peptide deformylase. frontiersin.org Such simulations typically track metrics like the root-mean-square deviation (RMSD) to determine if the ligand-protein complex reaches a stable state over the simulation period. researchgate.net
The interactions observed during MD simulations can be categorized into different types, such as hydrogen bonds, hydrophobic interactions, and water bridges. Analyzing these interactions over time provides a more realistic understanding of the binding event than static docking poses alone. researchgate.net
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in identifying potential biological targets and estimating the strength of the ligand-receptor interaction. nih.gov
The versatile 1,4-benzothiazine scaffold has been associated with a wide spectrum of biological activities, suggesting multiple potential protein targets. nih.govresearchgate.netcbijournal.comresearchgate.net Computational docking studies have been employed to explore and validate these interactions.
Several putative biological targets for 1,4-benzothiazin-3-one derivatives have been identified through these in silico approaches:
GABA-Aergic Receptors : As part of an investigation into new anticonvulsant agents, derivatives of 1,4-benzothiazin-3-one were docked into GABA-Aergic receptors to explore a plausible mechanism of action. nih.gov
Bacterial Peptide Deformylase (PDF) : In a search for new antibacterial agents, 1,4-benzothiazine-based bisamide derivatives were designed to target the PDF of Staphylococcus aureus. frontiersin.org Molecular modeling showed that the designed molecules had better docking scores than the natural inhibitor actinonin. frontiersin.org
Staphylococcus aureus Targets : Molecular docking studies revealed that certain 1,4-benzothiazin-3-one derivatives exhibit significant binding affinity against various strains of Staphylococcus aureus, including MRSA (Methicillin-resistant S. aureus), MSSA (Methicillin-sensitive S. aureus), and DRSA (Drug-resistant S. aureus). researchgate.net
Calcium and Calmodulin Channels : Some 2H-1,4-benzothiazin-3(4H)-one derivatives have been identified as potential calcium channel blockers and calmodulin antagonists, suggesting these proteins as possible targets. nih.gov
Other Potential Targets : The broad pharmacological profile of 1,4-benzothiazines suggests other potential targets related to their observed anti-inflammatory, anticancer, antiviral, and antimalarial activities. researchgate.netresearchgate.net
The following table summarizes the binding affinities of selected 1,4-benzothiazin-3-one derivatives against various putative targets.
| Compound/Derivative | Putative Target | Binding Affinity (kcal/mol) |
| Derivative 20 | MRSA | -6.38 |
| Derivative 1 | MSSA | -5.56 |
| Derivative 17 | DRSA | -5.23 |
| Bisamide Derivative 8bE | S. aureus PDF | Not specified, but noted as better than actinonin |
While standard docking evaluates non-covalent interactions, covalent docking is a specialized technique used when a ligand is known to form a covalent bond with its target protein. This is particularly relevant for inhibitors that act through irreversible mechanisms. For example, the related benzothiazinones (BTZs) have been shown to covalently modify the enzyme DprE1, a key target in Mycobacterium tuberculosis. nih.gov However, specific studies detailing covalent docking or adduct formation for this compound were not prominently found in the reviewed literature.
To refine the binding affinity predictions from standard docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often employed. The MM-GBSA method calculates the binding free energy of a ligand-protein complex by combining molecular mechanics energy calculations with continuum solvent models. frontiersin.org
This approach is used to rescore docking poses and can provide a more accurate estimation of binding affinity by considering factors like solvation energies. frontiersin.org The binding free energy (ΔG bind) is calculated based on the difference in energy between the protein-ligand complex and the individual protein and ligand molecules. frontiersin.org While this technique is widely applied in drug design, specific MM-GBSA studies focused on this compound were not detailed in the available search results. However, the methodology has been successfully applied to investigate other complex biological systems, such as pyrido fused imidazo[4,5-c]quinolines targeting the PI3K enzyme. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. pharmacophorejournal.com
QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, or 3D fields) of a series of compounds with their experimentally determined biological activities. pharmacophorejournal.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov
For the related scaffold of 1,4-benzoxazin-3-ones, QSAR models have been successfully developed to understand the requirements for antimicrobial activity against fungi and bacteria. nih.gov These models, which showed good predictive power, highlighted the importance of shape, H-bonding properties, and other descriptors for activity. nih.gov Similarly, 3D-QSAR models have been developed for benzothiazinone derivatives targeting the DprE1 enzyme, demonstrating strong performance with high correlation coefficients for both training and test sets of compounds. nih.gov These models use contour maps to visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, providing crucial guidance for structural modifications to enhance biological activity. nih.gov While these examples demonstrate the power of QSAR in studying related heterocyclic systems, specific QSAR models focused solely on this compound and its close analogs were not identified in the search results.
Identification of Key Structural Features Influencing Biological Activity
Computational studies, including three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore mapping, have been employed to identify the essential structural features of the 1,4-benzothiazin-3-one scaffold that govern its biological activity. The benzothiazinone (BTZ) core is a recognized pharmacophore, particularly as an inhibitor of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme crucial for the cell wall biosynthesis in mycobacteria. nih.gov
The biological activity of 1,4-benzothiazines is often compared to that of phenothiazines, attributed to a characteristic fold along the nitrogen-sulfur axis, which is considered a key structural feature for their medicinal properties. cbijournal.com Molecular modeling and docking studies have shown that modifications at various positions on the benzothiazinone ring system significantly impact potency and selectivity for different biological targets.
Key findings from structure-activity relationship studies on the broader benzothiazinone class indicate:
The Benzothiazinone Core : The fused benzene (B151609) and thiazin-3-one rings form the fundamental scaffold necessary for activity. This structure acts as a covalent modifier of enzymes like DprE1, leading to cell death in pathogens like M. tuberculosis. nih.gov
Substitutions at Position 2 : The introduction of different moieties at the 2-position has been explored to modulate activity. For instance, adding (4-phenyl-1-piperazinyl)alkyl groups at this position can confer calmodulin antagonistic and antihypertensive properties. nih.gov
Substitutions at the N-4 Position : The nitrogen atom at position 4 is a common site for modification. The presence of a methyl group, as in this compound, is one such variation. Other substitutions can alter the compound's physicochemical properties and target interactions.
Substitutions on the Benzene Ring : Modifications to the benzene ring, such as the introduction of nitro groups (e.g., in BTZ043), have been shown to produce potent anti-tuberculosis agents. nih.govmdpi.com Other derivatives have been developed as antibacterial agents targeting bacterial peptide deformylase (PDF). frontiersin.org
The following table summarizes the influence of specific structural modifications on the biological activity of the 1,4-benzothiazin-3-one scaffold.
| Structural Feature/Modification | Position | Resulting Biological Activity | Reference |
| Core 1,4-benzothiazin-3-one nucleus | - | DprE1 Inhibition (Antitubercular) | nih.gov |
| Piperazinylalkyl moieties | 2 | Calcium and Calmodulin Antagonism | nih.gov |
| Bisamide side chain | - | Bacterial Peptide Deformylase (PDF) Inhibition | frontiersin.org |
| Various substituents | - | Cytotoxicity against cancer cell lines (e.g., MCF-7) | researchgate.net |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The prediction of ADME properties through computational models is a critical step in evaluating the drug-likeness of a compound, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov For the 1,4-benzothiazin-3-one class of compounds, in silico tools are used to predict properties that govern their behavior in the body.
Generally, benzothiazinone derivatives have been noted for having excellent pharmacokinetic properties, including high oral bioavailability and a long half-life. nih.gov Computational assessments are often based on established guidelines like Lipinski's Rule of 5, which predicts the potential for oral bioavailability. A compound is considered to have good drug-likeness if it meets the following criteria: a molecular weight under 500 g/mol , a Log P value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov Studies on various benzothiazole-based heterocyclic compounds have shown that they generally comply with these rules, indicating good potential for oral administration. nih.gov
Further computational analysis of related structures suggests good intestinal absorption and bioavailability, as predicted by Veber's rule (number of rotatable bonds ≤ 10 and polar surface area ≤ 140 Ų). nih.gov While specific data for this compound is not detailed in the provided search results, the general ADME profile for the benzothiazinone class can be inferred from studies on its analogs.
The table below outlines the predicted ADME properties for representative benzothiazinone derivatives based on common in silico modeling parameters.
| ADME Property | Predicted Characteristic | Significance |
| Absorption | ||
| Oral Bioavailability | Good | Complies with Lipinski's Rule of 5. nih.govnih.gov |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. mdpi.com |
| Caco-2 Permeability | High | Suggests good permeability across the intestinal epithelium. mdpi.com |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low/Impermeable | Unlikely to produce central nervous system side effects. researchgate.net |
| P-glycoprotein (P-gp) Interaction | Substrate/Inhibitor status varies | Affects drug absorption and disposition. researchgate.net |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Varies by derivative | Potential for drug-drug interactions depends on specific substitutions. researchgate.net |
| Excretion | ||
| Half-life | Long | General characteristic noted for the BTZ class. nih.gov |
Investigation of Biological Activity and Mechanistic Insights
General Overview of Benzothiazinone Pharmacological Potential and Applications in Chemical Biology
The 1,4-benzothiazine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. rsc.orgnanobioletters.comcbijournal.comresearchgate.net Due to the presence of a fold along the nitrogen-sulfur axis, some 1,4-benzothiazines exhibit biological activities and structural characteristics similar to phenothiazines. nanobioletters.comresearchgate.net This structural motif serves as a valuable template in drug design and discovery, leading to the synthesis of numerous derivatives with diverse therapeutic potential. cbijournal.comontosight.aichemimpex.com
The pharmacological versatility of benzothiazinone derivatives is extensive, with studies reporting a wide range of effects including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, antihypertensive, and antimalarial properties. nanobioletters.comcbijournal.comresearchgate.netderpharmachemica.comd-nb.infonih.gov Their applications in chemical biology are significant, where they are used as molecular probes and intermediates to investigate biological processes and develop new therapeutic agents. ontosight.aichemimpex.com For instance, the benzothiazinone core is a key component in the development of agents targeting neurodegenerative diseases, calcium channel blockers, and various enzyme inhibitors. derpharmachemica.com The adaptability of the benzothiazine ring allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets. rsc.orgontosight.ai This has led to their investigation as potential treatments for a multitude of conditions, from infectious diseases to cancer. chemimpex.comnih.gov
**5.2. Antimicrobial Research Focus
The rise of antimicrobial resistance has spurred research into new chemical entities capable of combating pathogenic microorganisms. Benzothiazinone derivatives have emerged as a promising class of compounds in this area. rsc.orgbohrium.com
Derivatives of the 1,4-benzothiazin-3-one core have demonstrated notable antibacterial activity against a range of bacteria. cbijournal.comd-nb.info Research has particularly focused on their efficacy against Gram-positive bacteria, including the resilient pathogen Staphylococcus aureus, as well as various Gram-negative strains. derpharmachemica.comnih.govmdpi.com
In one study, novel 1,2,3-triazole derivatives incorporating a 1,4-benzothiazin-3-one ring were synthesized and evaluated for their antibacterial properties. d-nb.infonih.gov The results showed that several of these compounds exhibited significant activity. For example, compound 8a (as described in the study) was found to have excellent antibacterial activity against Pseudomonas aeruginosa (ATCC) and Acinetobacter (ESBL), with a Minimum Inhibitory Concentration (MIC) of 31.2 μg/ml. d-nb.info
Another study focused on designing 1,4-benzothiazine-based bisamide derivatives to specifically target Staphylococcus aureus. nih.gov Bioactivity assessments identified two derivatives with promising in vitro antibacterial activity, with one compound, 8bE , also demonstrating the ability to inhibit S. aureus biofilm formation at low concentrations. nih.gov This is particularly significant as biofilm formation on medical devices like urinary catheters is a major cause of hospital-acquired infections. nih.gov
The antibacterial activity of various synthesized benzothiazine derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), as shown in the table below.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 8a (a 1,2,3-triazole derivative) | Pseudomonas aeruginosa (ATCC) | 31.2 | d-nb.info |
| Compound 8a (a 1,2,3-triazole derivative) | Acinetobacter (ESBL) | 31.2 | d-nb.info |
| Various 1,2-benzothiazine derivatives | Bacillus subtilis | 25-600 | mdpi.com |
| Various 1,2-benzothiazine derivatives | Staphylococcus aureus | 25-600 | mdpi.com |
Studies have also shown that while many 4H-1,4-benzothiazines are active against Gram-positive bacteria, they often exhibit less significant activity against Gram-negative strains. mdpi.com The structural features of the derivatives, such as the nature and position of substituents on the benzothiazine ring, play a crucial role in determining their antibacterial potency and spectrum. mdpi.com
The antifungal potential of the 1,4-benzothiazin-3-one scaffold has been an area of active investigation. rsc.orgcbijournal.comresearchgate.net Various derivatives have been synthesized and tested against economically important and pathogenic fungi. researchgate.netacgpubs.org
A notable example is the derivative 7-[1-[(4-chlorobenzyl)oxy]-2-(1H-1-imidazolyl)ethyl]-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one (FS5) . nih.govasm.org While this compound, an azole derivative of 1,4-benzothiazine, showed poor direct antifungal activity in vitro against Candida albicans compared to the standard drug fluconazole, it demonstrated a significant protective effect in a murine model of systemic candidiasis. nih.govasm.org Further investigation revealed that FS5 enhances the antimicrobial capabilities of natural immunoeffector cells, such as macrophages, which play a primary role in the host's defense against fungal infections. nih.gov
Other research has explored the synthesis of various 1,4-benzothiazine derivatives and confirmed their antifungal activity against a range of fungal species, including Alternaria alternata, Curvularia lunata, and Fusarium oxysporum. researchgate.net The mechanism often involves the inhibition of spore germination. researchgate.net The integration of the 1,4-benzothiazine nucleus into molecules resembling known antifungal agents like miconazole (B906) has also been a successful strategy to develop new compounds with antifungal properties. nih.govasm.org
Understanding how benzothiazinones exert their antimicrobial effects is crucial for the development of more effective drugs. Research has uncovered several key mechanisms.
A significant mechanism by which bacteria develop multidrug resistance (MDR) is the overexpression of efflux pumps, which actively expel antimicrobial agents from the cell. acs.orgijmr.org.in The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. ijmr.org.inopenmicrobiologyjournal.com
Derivatives of 1,4-benzothiazine have been identified as potent efflux pump inhibitors (EPIs), particularly against the NorA efflux pump in Staphylococcus aureus. acs.org NorA contributes to resistance against multiple agents, including fluoroquinolones. acs.org By designing 1,4-benzothiazine derivatives as more compact versions of phenothiazine-based EPIs, researchers have created compounds that can restore the activity of antibiotics like ciprofloxacin (B1669076) against NorA-overexpressing bacterial strains. acs.org These EPIs act by competitively inhibiting the pump, thereby increasing the intracellular concentration of the antibiotic to effective levels. ijmr.org.in
Beyond efflux pump inhibition, benzothiazinones interfere with fundamental bacterial cellular processes, most notably the synthesis of the cell wall. nih.gov A leading drug candidate, benzothiazinone 043 (BTZ043) , targets the enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1). nanobioletters.comnih.gov This enzyme is essential for the synthesis of the arabinogalactan (B145846) (AG) layer of the cell wall in mycobacteria and related species like Corynebacterium glutamicum. nih.gov The AG layer connects the peptidoglycan sacculus to the outer mycomembrane. nih.gov By inhibiting DprE1, BTZ043 effectively blocks the formation of this critical cell wall component, leading to a halt in cell growth. nih.govmdpi.com
Studies using C. glutamicum as a model organism have shown that BTZ treatment inhibits apical peptidoglycan synthesis, which stops cell elongation and division. nih.gov Transmission electron microscopy revealed that in BTZ-treated cells, a key layer of the septum, believed to be the inner leaflet of the mycomembrane attached to the arabinogalactan, was absent. nih.gov
In another mechanistic approach, certain 1,4-benzothiazine-based bisamide derivatives have been designed to function as inhibitors of bacterial peptide deformylase (PDF). nih.gov PDF is a crucial enzyme in bacterial protein synthesis, making it an attractive target for new antibacterial agents. By inhibiting this enzyme, these compounds disrupt a vital cellular process in bacteria like S. aureus. nih.gov
Antitubercular Research Focus
Targeting Mycobacterium tuberculosis (Mtb)
The primary target of the benzothiazinone class of compounds is the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govresearchgate.netjapsonline.com DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. researchgate.netplos.org It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole precursor for the synthesis of arabinans. nih.govresearchgate.net Arabinans are essential polysaccharides that form the arabinogalactan and lipoarabinomannan complexes, which are vital for the structural integrity of the Mtb cell wall. researchgate.netnih.gov Inhibition of DprE1 effectively blocks the formation of these critical cell wall components, ultimately leading to bacterial death. nih.govresearchgate.net The potency of BTZs is highlighted by the low minimal inhibitory concentrations (MICs) observed for compounds like BTZ043 and PBTZ169 against Mtb. mdpi.comnih.gov
Inhibition of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)
DprE1 has been validated as a key target for antitubercular drug development due to its essentiality for Mtb survival and its vulnerability to inhibition by BTZs. researchgate.netplos.orgresearchgate.net The enzyme is a flavin adenine (B156593) dinucleotide (FAD)-containing oxidoreductase. nih.govpnas.org The inhibition of DprE1 by nitro-containing BTZs is a mechanism-based process where the enzyme itself participates in the activation of the inhibitor. researchgate.netrcsb.org This targeted inhibition disrupts the epimerization of DPR to DPA, a critical two-step oxidation-reduction reaction. nih.gov
Covalent Inhibition Mechanisms
The inhibitory action of nitro-BTZs against DprE1 is characterized by the formation of a covalent bond. researchgate.netplos.orgnih.gov This irreversible interaction is a key factor in their high potency. researchgate.net The process begins with the noncovalent binding of the BTZ molecule within the active site of DprE1. researchgate.net Following this initial recognition, the enzyme's reduced FAD cofactor (FADH2) mediates the reduction of the BTZ's nitro group to a highly reactive nitroso intermediate. researchgate.netnih.govasm.org
This electrophilic nitroso derivative then undergoes a nucleophilic attack by the thiol group of a conserved cysteine residue (Cys387 in M. tuberculosis) within the DprE1 active site. researchgate.netnih.govasm.org This reaction results in the formation of a stable semimercaptal adduct, effectively creating a covalent linkage between the inhibitor and the enzyme. researchgate.netresearchgate.netnih.gov This covalent modification permanently inactivates DprE1, halting the arabinan (B1173331) biosynthesis pathway and leading to cell death. researchgate.netresearchgate.net Structural studies of DprE1 in complex with BTZ derivatives have provided unambiguous evidence for this covalent adduct formation. researchgate.netnih.gov
Role of the Nitro Group in Prodrug Activation
The nitro group at the C-8 position of the benzothiazinone scaffold is indispensable for the covalent inhibition mechanism. researchgate.netpsu.eduasm.org BTZs are considered prodrugs, as they require activation within the mycobacterial cell to exert their inhibitory effect. researchgate.netnih.gov The DprE1 enzyme itself acts as the activating agent. researchgate.netresearchgate.netnih.gov
The activation process involves the reduction of the BTZ's nitro group by the reduced flavin cofactor (FADH2) of DprE1. nih.govasm.orgacs.org This reduction yields a reactive nitroso species, which is the ultimate covalent warhead. researchgate.netnih.gov Enzyme re-oxidation assays have demonstrated that BTZ043 can re-oxidize the reduced FAD in DprE1, a process not observed with analogues lacking the nitro group. nih.gov This confirms that DprE1 is responsible for the reductive activation of the BTZ prodrug. nih.gov The essentiality of the nitro group is further underscored by the fact that its replacement with other functional groups leads to a dramatic loss of antitubercular activity. d-nb.infoasm.org
Fluorescent Labeling of DprE1 for Mechanistic Studies
To gain deeper insights into the mechanism of action and the subcellular localization of the target enzyme, fluorescently labeled benzothiazinone analogues have been developed. nih.govnih.govvu.nl By attaching fluorophores to the BTZ scaffold, researchers have created probes that can efficiently and selectively label DprE1. nih.govvu.nl
One such probe, JN108, has been shown to label DprE1 in cell-free extracts, in purified form, and within living cells of various actinobacterial species. nih.govvu.nl Fluorescence imaging studies using these probes have revealed that DprE1 exhibits a polar localization in several mycobacterial species, including M. tuberculosis. nih.govnih.govvu.nl The specificity of these fluorescent probes is highlighted by the fact that labeling is abolished when the critical cysteine residue in DprE1, responsible for covalent binding, is mutated. nih.govvu.nl These fluorescent tools have been invaluable for confirming the target engagement of BTZs and for studying the dynamics of DprE1 within the bacterial cell. nih.govvu.nl
Modulation of Meisenheimer Complex Formation
Recent research has uncovered an interesting aspect of the in vivo biotransformation of nitro-benzothiazinones, which involves the formation of a hydride-Meisenheimer complex. researchgate.netresearchgate.net This occurs through the nucleophilic attack of a hydride ion on the electron-deficient aromatic ring of the BTZ, a process that can compete with the desired reductive activation by DprE1. researchgate.netnih.gov
Interactive Data Tables
Table 1: Activity of Benzothiazinone Derivatives
| Compound | Target | Mechanism of Action | MIC against Mtb (ng/mL) | Reference |
|---|---|---|---|---|
| BTZ043 | DprE1 | Covalent Inhibition | 1 | nih.gov |
| PBTZ169 | DprE1 | Covalent Inhibition | <1 | mdpi.com |
| CT325 | DprE1 | Covalent Inhibition | 4,600-10,400 | pnas.org |
| JN108 | DprE1 | Covalent Inhibition | 0.3-0.6 (parent strains) | vu.nl |
Table 2: Key Residues and Moieties in DprE1 Inhibition
| Component | Role | Significance | Reference |
|---|---|---|---|
| Cys387 (in Mtb) | Nucleophile | Forms covalent bond with the activated inhibitor | researchgate.netnih.govasm.org |
| Nitro Group (C-8) | Prodrug Activator | Reduced to a reactive nitroso intermediate by DprE1 | researchgate.netpsu.edunih.gov |
| FADH2 (in DprE1) | Reductant | Mediates the reduction of the nitro group | nih.govasm.org |
Investigation of Antiproliferative Effects and Cancer Biology
The 1,4-benzothiazine scaffold has emerged as a pharmacophore of interest in oncology, with numerous derivatives demonstrating significant anticancer activity. researchgate.netresearchgate.net These compounds have been shown to modulate a variety of cellular pathways, leading to cytotoxic effects in cancer cells. researchgate.net
Derivatives of 1,4-benzothiazin-3-one have demonstrated notable cytotoxic effects against a range of cancer cell lines. For instance, certain synthesized 1,4-benzothiazin-3-ones and their benzothiazinyl acetate (B1210297) derivatives have shown effective growth inhibition against the MCF-7 human breast cancer cell line. acs.orgresearchgate.net In one study, a particular derivative, compound 2c , exhibited remarkable cytotoxic activity with an IC50 value of 1.29 μM, which was significantly more potent than the standard drug 5-fluorouracil (B62378) (IC50 = 7.79 μM). researchgate.net Another study reported that 2-Methyl-2H-1,4-benzothiazin-3(4H)-one (MBT) induced a dose-dependent increase in apoptotic cells in MCF-7 cells.
In the context of colorectal cancer, a series of 1,4-benzothiazine derivatives were evaluated for their anticancer activity against HT-29 human colon cancer cells. tandfonline.com Among the 34 compounds tested, two compounds, AR13 and AR15 , were found to be particularly active, with GI50 values of less than 10 μM. tandfonline.com These compounds featured 2-chloro and 3,4-dichloro substitutions, respectively, highlighting the importance of these modifications for anticancer efficacy. tandfonline.com Furthermore, a novel benzothiazole (B30560) derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD), has been shown to inhibit tumor growth in colorectal cancer models. frontiersin.org
The table below summarizes the cytotoxic activity of selected 1,4-benzothiazin-3-one derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 2c | MCF-7 (Breast) | IC50 | 1.29 μM | researchgate.net |
| 2b | MCF-7 (Breast) | IC50 | 1.37 μM | researchgate.net |
| AR13 | HT-29 (Colon) | GI50 | < 10 μM | tandfonline.com |
| AR15 | HT-29 (Colon) | GI50 | < 10 μM | tandfonline.com |
| MBT | MCF-7 (Breast) | IC50 | 15 μM | |
| MBT | HT-29 (Colon) | IC50 | 20 μM | |
| 5-fluorouracil (Standard) | MCF-7 (Breast) | IC50 | 7.79 μM | researchgate.net |
This table is not exhaustive and represents selected data from the referenced studies.
The cytotoxic effects of 1,4-benzothiazine derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. nih.govresearchgate.net Studies have shown that these compounds can trigger a complex series of biochemical events leading to apoptosis in cancer cells. nih.govresearchgate.net
One of the key mechanisms involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. nih.gov Research has demonstrated that 1,4-benzothiazine analogs can activate caspase-3, caspase-8, and caspase-9. nih.govnih.gov The activation of these caspases is a hallmark of the apoptotic pathway.
Furthermore, these compounds have been shown to affect the mitochondria, which are crucial regulators of apoptosis. nih.govresearchgate.net The induction of apoptosis by 1,4-benzothiazine derivatives is associated with a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytoplasm. nih.govresearchgate.net Cytochrome c release is a critical step in the intrinsic apoptotic pathway, leading to the activation of downstream caspases.
Other biochemical events associated with 1,4-benzothiazine-induced apoptosis include the activation of phosphatidylcholine-specific phospholipase C (PC-PLC) and acidic sphingomyelinase (aSMase), leading to the generation of ceramide. nih.govnih.gov Ceramide is a lipid second messenger that has been implicated in apoptosis signaling.
In the context of specific cancer types, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway. frontiersin.org This involves the accumulation of reactive oxygen species (ROS), disruption of mitochondrial membrane integrity, and a reduction in mitochondrial membrane potential. frontiersin.org
Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of 1,4-benzothiazine derivatives that are responsible for their anticancer activity. researchgate.nettandfonline.com These studies have shown that the nature and position of substituents on the benzothiazine scaffold significantly influence their cytotoxic and apoptotic efficacy. nih.gov
Key SAR findings for anticancer potential include:
The Benzothiazine Skeleton: The 1,4-benzothiazine ring itself is a crucial pharmacophore for antitumor activity against various tumor cell lines. tandfonline.com
Side Chain Modifications:
The nature, position, and length of the side chain can modulate the apoptotic activity of these compounds. tandfonline.com
Replacing an imidazole (B134444) group in the side chain with different piperazine (B1678402) moieties significantly decreases activity, while substitution with a benzimidazole (B57391) group results in only slight changes in apoptotic efficacy. tandfonline.comnih.gov
The removal of an alcoholic group from the side chain, either through dehydration to an olefin or transformation into an ether, has been shown to increase apoptotic activity. nih.gov
Substitutions on the Aromatic Ring:
In a study on HT-29 colon cancer cells, derivatives with 2-chloro and 3,4-dichloro substitutions demonstrated the most significant anticancer effects. tandfonline.com
Influence of the Sulfur Atom: The oxidation state of the sulfur atom in the thiazine (B8601807) ring has been identified as a factor that modulates apoptotic efficacy. nih.gov
Role of the Carbonyl Group: The presence of a carbonyl group is another structural feature that influences the apoptotic activity of these compounds. nih.gov
These SAR studies provide a framework for the rational design of more potent and selective 1,4-benzothiazine-based anticancer agents. researchgate.nettandfonline.com
Research into Anti-inflammatory Mechanisms
In addition to their antitubercular and anticancer properties, derivatives of 1,4-benzothiazine have also been investigated for their anti-inflammatory potential. researchgate.net
The anti-inflammatory effects of 1,4-benzothiazine derivatives have been attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) enzymes. nih.govscielo.br These enzymes are involved in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.
Several studies have designed and synthesized novel 1,2-benzothiazin-3-one 1,1-dioxide derivatives as potential dual inhibitors of COX-2 and 5-LO. scielo.brscielo.br This dual inhibition is a desirable characteristic for anti-inflammatory drugs as it can provide broader and more effective control of the inflammatory response. The design of these compounds often involves the molecular hybridization of known COX-2 inhibitors, such as Meloxicam, with moieties known to inhibit 5-LO. scielo.brscielo.br
In one study, a series of 1,4-benzothiazine derivatives were evaluated for their in vitro anti-inflammatory activity, with most compounds showing significant inhibition of COX-1 and/or COX-2 at a concentration of 20 μM. nih.gov Furthermore, a specific 1,4-benzothiazine derivative, propyl 3-methyl-3,4-dihydro-2H-benzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazine-2-carboxylate (compound 3c ), was found to downregulate various pro-inflammatory genes, including COX-2, in A-549 lung cancer cells. rjsocmed.comnih.gov
The ability of 1,4-benzothiazine derivatives to inhibit these key enzymes of the arachidonic acid cascade highlights their potential as a scaffold for the development of novel anti-inflammatory agents. scielo.brscielo.br
Structure-Activity Relationships for Anti-inflammatory Agents
The 1,4-benzothiazine nucleus is a key feature in the development of non-steroidal anti-inflammatory drugs. acs.org Research into derivatives of this structure has provided critical insights into the relationship between their chemical composition and anti-inflammatory efficacy.
Studies on (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid have shown that its anti-inflammatory activity can be significantly enhanced through derivatization of the carboxylic acid group, with some derivatives exhibiting potency comparable to the standard drug indomethacin. nih.gov In contrast, the analgesic properties of the parent acetic acid compound were found to decrease upon derivatization. nih.gov
Further investigations into 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid derivatives have explored the impact of alkylation. When the sodium salt of this acid is alkylated with iodoethane, the reaction occurs at both the carboxyl group's oxygen and the nitrogen heteroatom. nih.gov This process yields a primary product, ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, and a minor product, its 1-ethyl-substituted analog, both of which have been studied for their anti-inflammatory potential. nih.gov The anti-inflammatory action of two polymorphic forms of the primary ester was evaluated using a carrageenan-induced inflammation model in rats. nih.gov
| Base Compound | Modification | Key Finding | Reference |
|---|---|---|---|
| (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | Derivatization of the carboxylic acid group | Increased anti-inflammatory activity, with some compounds comparable to indomethacin. | nih.gov |
| 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid sodium salt | Alkylation with iodoethane | Produces a mixture of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate and its 1-ethyl analog, which were tested for anti-inflammatory activity. | nih.gov |
Other Biological Investigations (Mechanistic and SAR Focus)
Anticonvulsant Activity and GABA-Aergic Receptor Interactions
The central nervous system is significantly influenced by derivatives of 1,4-benzothiazine, with notable potential for anticonvulsant therapies. researchgate.net The mechanism often involves the modulation of GABA-A receptors, which are primary targets for many antiseizure drugs. nih.gov An imbalance between excitatory and inhibitory neurotransmission is a hallmark of epilepsy, and enhancing the function of the inhibitory GABA-A receptor can suppress seizures. nih.govnih.gov
In a targeted study, two series of novel 1,4-benzothiazine-3-one derivatives were designed based on the structures of known anticonvulsant agents. researchgate.net These compounds, featuring both alkyl and aryl substitutions, were evaluated in pentylenetetrazol (PTZ)-induced epilepsy models in mice. researchgate.net The compound 4-(4-bromo-benzyl)-4H-benzo[b] nih.goviapchem.orgthiazin-3(4H)-one (compound 4h) emerged as a particularly promising agent. researchgate.net To elucidate the mechanism, molecular dynamics simulations were performed, which suggested that the anticonvulsant effect is plausibly mediated through interactions with GABA-Aergic receptors. researchgate.net These computational studies, which examined the binding and orientation of the compounds in the receptor's active site, supported the biological findings. researchgate.net
The efficacy of drugs that modulate GABA-A receptors can be influenced by the specific subunit composition of the receptor. nih.gov Positive allosteric modulators that selectively target GABA-A receptors containing α2/α3 subunits have shown particular promise in preclinical studies for mediating anticonvulsant effects. dovepress.com
| Compound Series | Substitution Type | Most Promising Compound | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 1,4-benzothiazine-3-one derivatives | Alkyl and Aryl substitutions | 4-(4-bromo-benzyl)-4H-benzo[b] nih.goviapchem.orgthiazin-3(4H)-one | Interaction with GABA-Aergic receptors, confirmed by molecular dynamics simulation. | researchgate.net |
Enzyme Inhibition Studies (e.g., Lipase (B570770) B, Tyrosine Kinase, α-Amylase, α-Glucosidase)
The 1,4-benzothiazin-3-one scaffold has been identified as a potent inhibitor of several key enzymes implicated in various diseases.
Tyrosine Kinase Inhibition: (2H)1,4-Benzothiazin-3(4H)-one is recognized as a potent inhibitor of tyrosine kinase. biosynth.comcymitquimica.com These enzymes are critical components of signaling pathways that control cell growth and proliferation, and their inhibition is a key strategy in cancer therapy. nih.govchemrevlett.com The related compound 10H-Pyrido(3,2-b)(1,4)benzothiazine specifically targets the receptor tyrosine kinase AXL, which is involved in cancer cell survival and metastasis.
α-Amylase and α-Glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes by controlling postprandial blood glucose levels. mdpi.comwikipedia.org While direct studies on 4-methyl-1,4-benzothiazin-3-one are limited, research on related structures is informative. Polyheterocyclic molecules derived from nih.goviapchem.org-benzoxazin-3-one, a close structural analog, have been synthesized and analyzed for their inhibitory effects against pancreatic α-amylase and intestinal α-glucosidase. nih.govresearchgate.netmdpi.com Molecular docking studies of these analogs revealed promising antidiabetic potential, with high affinity for the active sites of both enzymes. mdpi.com Similarly, certain 1,2-benzothiazine derivatives have demonstrated excellent inhibitory activity against α-glucosidase. researchgate.net
Lipase Inhibition: Pancreatic lipase is a significant target for anti-obesity drugs, as its inhibition reduces the absorption of dietary fats. nih.govejgm.co.uk While specific data on Lipase B is scarce, research into novel benzoxazine (B1645224) and benzothiazine derivatives has shown they can significantly inhibit squalene (B77637) synthase activity and in vitro microsomal lipid peroxidation, demonstrating antidyslipidemic and antioxidant properties. researchgate.net
Corrosion Inhibition Mechanisms
Derivatives of 1,4-benzothiazin-3-one have proven to be effective corrosion inhibitors for mild steel in acidic environments, such as hydrochloric and phosphoric acid solutions. jmaterenvironsci.comresearchgate.netimist.masemanticscholar.org The mechanism of protection involves the adsorption of the inhibitor molecules onto the surface of the steel, forming a protective film that impedes the corrosion process. jmaterenvironsci.comsemanticscholar.org
This adsorption process is consistent with the Langmuir adsorption isotherm model, suggesting a mechanism that involves both physical (physisorption) and chemical (chemisorption) interactions between the inhibitor and the metal surface. imist.masemanticscholar.org The effectiveness of these compounds is attributed to their molecular structure, which includes heteroatoms like nitrogen and sulfur, as well as π-electrons from the aromatic rings. These features facilitate strong bonding with the metal surface.
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds act as mixed-type inhibitors. imist.masemanticscholar.org This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.ma The inhibition efficiency increases with the concentration of the inhibitor, with some derivatives achieving efficiencies as high as 96% at optimal concentrations. researchgate.net
| Inhibitor | Medium | Max Inhibition Efficiency (%) | Mechanism Highlights | Reference |
|---|---|---|---|---|
| (Z)-methyl 2-(2-benzylidene-3-oxo-2,3-dihydro nih.goviapchem.org benzothiazin-4-yl) acetate (P2) | 1M HCl | 96 | Mixed-type inhibitor, follows Langmuir isotherm. | researchgate.net |
| methyl 2-(3-oxo-2,3-dihydro nih.goviapchem.orgbenzothiazin-4-yl) acetate (P1) | 1M HCl | 93 | Mixed-type inhibitor, follows Langmuir isotherm. | researchgate.net |
| 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) | 15 wt.% HCl | 97 | Mixed inhibitor, physical and chemical adsorption. | imist.ma |
| ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] nih.goviapchem.orgthiazine-3-carboxylate (EHBT) | 15 wt.% HCl | 98 | Mixed inhibitor, physical and chemical adsorption. | imist.ma |
| 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) | 2.0 M H3PO4 | 85 | Mixed inhibitor, follows Langmuir isotherm. | semanticscholar.org |
Role as Immunomodulators
The 1,4-benzothiazine scaffold has been investigated for its immunomodulatory properties. researchgate.netrjptonline.org Specific derivatives have demonstrated the ability to influence immune responses. In one study, newly synthesized 1,4-benzothiazine derivatives were evaluated for their immunostimulating activity. researchgate.net Several of these compounds showed noteworthy activity in an assay measuring superoxide (B77818) anion production by peritoneal macrophages in mice that had been immunosuppressed with prednisolone, indicating a potential to restore or enhance certain immune functions. researchgate.net
Antioxidant Research
The antioxidant potential of the 1,4-benzothiazine structure is another area of active investigation. researchgate.netontosight.ai These compounds are explored for their ability to act as free radical scavengers. researchgate.net Research has involved the synthesis and evaluation of novel triazolo[3,4-b] nih.govnih.goviapchem.org-thiadiazines that are derived from a 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one intermediate. derpharmachemica.com These new fused heterocyclic systems were subsequently screened for their antioxidant activities, suggesting that the benzothiazine core can be a valuable component in the design of new antioxidant agents. derpharmachemica.com The synthesis of 4-(oxiran-2-ylmethyl)-1,4-benzothiazin-3-one has also been reported in the context of exploring new derivatives with potential antioxidant properties. rjptonline.org
Future Research Directions and Translational Perspectives
Design of Novel Benzothiazinone Analogues with Enhanced Biological Potency and Selectivity
The quest for more effective and safer benzothiazinone-based drugs is driving the design and synthesis of novel analogues. Current research efforts are concentrated on modifying the core benzothiazinone structure to improve potency, selectivity, and pharmacokinetic profiles.
A primary target for these modifications is the C-2 position of the benzothiazinone ring. Researchers have synthesized new series of piperazine-containing benzothiazinones (PBTZ) which, like the parent compound BTZ043, covalently bind to and inactivate the enzyme DprE1. nih.gov One such preclinical candidate, PBTZ169, has demonstrated improved potency and safety in animal models of tuberculosis. nih.gov Further structural modifications at the C-2 position, including the introduction of N-(amino)piperazinyl moieties, have yielded compounds with potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). nih.govresearchgate.net For instance, compound 2c, an N-(amino)piperazinyl derivative, exhibits low cardiac and cellular toxicity and favorable oral pharmacokinetic profiles, making it a promising lead for further development. nih.govresearchgate.net
Efforts to enhance physicochemical properties, such as aqueous solubility, are also a key focus. While potent, many benzothiazinone derivatives suffer from low water solubility, which can negatively impact their drug-like properties. mdpi.com To address this, researchers have generated a series of analogues with modified side chains, leading to compounds like compound 37 which shows improved solubility and bioavailability compared to the lead compound. mdpi.com Similarly, the introduction of an oxime moiety to the piperazine (B1678402) or cyclohexyl ring of PBTZ169 has resulted in analogues with excellent in vitro activity and low cytotoxicity. researchgate.net
The replacement of the benzothiazinone core with other heterocyclic systems is another avenue being explored. Studies have investigated the substitution with benzothiopyranone, benzoxazinone, or benzopyranone structures, identifying compounds with potent antimycobacterial activity and reduced toxicity. mdpi.com This highlights the potential of structural morphing to enhance the therapeutic index of DprE1 inhibitors. mdpi.com
Advanced Computational Approaches for Scaffold Optimization and Target Prediction
Computational tools are playing an increasingly vital role in the optimization of the benzothiazinone scaffold and the prediction of new biological targets. Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling are being employed to identify key pharmacophores responsible for the biological activity of benzothiazinone derivatives. researchgate.net These in silico methods help in understanding the molecular characteristics essential for potent activity and in predicting the metabolic fate of these compounds. researchgate.net
For instance, computational analyses have been used to study the interaction of benzothiazinone derivatives with their primary target in M. tuberculosis, the enzyme DprE1. researchgate.net Molecular docking studies have helped in visualizing the binding modes of these inhibitors within the active site of DprE1, providing insights for the design of more potent molecules. researchgate.net Furthermore, chemoinformatics and artificial intelligence are being utilized to explore the chemical space of DprE1 inhibitors, aiding in scaffold optimization and the prediction of pharmacodynamic properties. nih.gov
Computational target prediction methods are also being used to identify potential new targets for benzothiazinone-based compounds, expanding their therapeutic potential beyond tuberculosis. csmres.co.uk These approaches analyze large datasets of small molecules and their biological activities to predict novel protein targets. csmres.co.uk
Development of Chemical Probes for Biological System Interrogation
Chemical probes are essential tools for studying biological systems and validating new drug targets. febs.org Fluorescently labeled analogues of benzothiazinones have been developed to serve as chemical probes for visualizing their target, DprE1, within mycobacterial cells. nih.gov These probes, such as BTZ-TAMRA and JN108, have confirmed the subcellular localization of DprE1 and allow for the efficient labeling of the enzyme in live M. tb. nih.gov
The development of such probes is crucial for understanding the mechanism of action of benzothiazinones and for studying the biology of their target enzymes. nih.gov These tools can be used to investigate the functional state of DprE1 in complex biological samples and to screen for new inhibitors. mdpi.com The design of activity-based probes (ABPs) with improved features like enhanced labeling efficiency and reduced background signal is an active area of research. mdpi.com
Exploration of New Therapeutic Areas for Benzothiazinone-based Compounds
While initially developed as antitubercular agents, the biological activities of benzothiazinone derivatives are not limited to this indication. Researchers are actively exploring their potential in other therapeutic areas.
Studies have shown that some benzothiazinone derivatives possess significant anticancer and anti-inflammatory properties. nih.gov For example, certain synthesized benzothiazinones and their acetate (B1210297) derivatives have demonstrated potent cytotoxicity against the MCF-7 human breast cancer cell line. nih.gov Molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov Furthermore, some derivatives have shown the ability to stabilize red blood cell membranes, indicating potential anti-inflammatory activity. nih.gov
The anticonvulsant potential of 1,4-benzothiazin-3-one derivatives is also under investigation. nih.gov Based on the chemical scaffolds of known anti-convulsant drugs, new series of these compounds have been designed and synthesized, with some showing promising activity in animal models of epilepsy. nih.gov
The broad biological activities of the 1,4-benzothiazine scaffold, including antibacterial, antifungal, antiviral, and antioxidant properties, suggest that further exploration could uncover additional therapeutic applications. nih.govresearchgate.net
Synergistic Effects with Existing Therapeutic Agents
A key strategy in combating infectious diseases and cancer is the use of combination therapies to enhance efficacy and overcome drug resistance. The synergistic effects of benzothiazinones with other therapeutic agents are therefore a significant area of research.
In the context of tuberculosis, the combination of the next-generation benzothiazinone, PBTZ169 (macozinone), with other anti-TB drugs has shown promising results. nih.govasm.org Synergy has been observed when PBTZ169 is combined with bedaquiline (B32110) (BDQ) and clofazimine (B1669197) (CLO). nih.govasm.org A regimen consisting of PBTZ169, BDQ, and pyrazinamide (B1679903) was found to be more effective than the standard three-drug treatment in a mouse model of chronic tuberculosis. researchgate.net Furthermore, a synergistic interaction has been reported between the investigational drug Q203 and PBTZ169 against M. tuberculosis, both in vitro and in vivo. asm.org This synergy is dependent on the inhibition of the QcrB enzyme by Q203. asm.org
While some combinations show synergy, others exhibit additive effects. For instance, PBTZ169 showed additive activity with most other TB drugs tested in vitro. nih.gov Importantly, no antagonism has been observed for most combinations, suggesting that benzothiazinones could be safely added to various treatment regimens. asm.org
The exploration of synergistic combinations is not limited to tuberculosis. As benzothiazinones are investigated for other diseases like cancer, understanding their potential to enhance the efficacy of existing chemotherapeutic agents will be a critical area of future research.
Q & A
Q. What are the common synthetic routes for 4-Methyl-1,4-benzothiazin-3-one?
A foundational method involves reacting 2-aminothiophenol with α,β-unsaturated carbonyl compounds (e.g., β-aroylacrylic acids) under acidic conditions. For example:
- Step 1 : Prepare 1,4-benzothiazin-3-one via refluxing 2-aminothiophenol with 4-(4-chlorophenyl)-4-oxo-2-butenoic acid in ethanol saturated with HCl gas.
- Step 2 : Purify via recrystallization (methanol) to obtain light-yellow crystals suitable for X-ray diffraction .
Alternative routes include alkaline condensation of 2-aminothiophenol with 2-chloroacetic acid in water, yielding intermediates for further functionalization .
Q. Key Table: Synthetic Pathways Comparison
Q. Which structural characterization techniques are most reliable for confirming the molecular conformation of this compound?
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). Example: The six-membered ring adopts a twisted boat/chair conformation, with substituents equatorially oriented (torsion angles: O1–C8–C7–C9 = 8.3°, O2–C10–C11–C16 = 10.8°) .
- DFT calculations : Validate experimental geometries and electronic properties. For derivatives, DFT reproduces bond distances within ±0.02 Å of XRD data .
- NMR spectroscopy : Confirms regiochemistry and purity. For example, H NMR of intermediates (e.g., 2,3-dihydrobenzothiazin-3-one derivatives) shows distinct aromatic and methyl proton signals .
Advanced Research Questions
Q. How can contradictions in reaction pathways leading to 1,4-benzothiazin-3-one vs. 1,5-benzothiazepine derivatives be resolved?
Conflicting reports on product identity (e.g., 1,4-benzothiazin-3-one vs. seven-membered rings) arise from reaction conditions and substrate specificity. Methodological solutions :
- Repeat experiments with rigorous control of stoichiometry, solvent (dry ethanol vs. aqueous), and acid catalysis (HCl gas saturation) .
- XRD validation : Crystallographic analysis definitively identifies the product. For instance, β-aroylacrylic acid reactions yield 1,4-benzothiazin-3-one exclusively, not 1,5-benzothiazepines .
- Kinetic vs. thermodynamic control : Varying reaction time/temperature may favor different pathways.
Q. How can the puckered conformation of the 1,4-benzothiazin-3-one heterocycle be quantitatively analyzed?
Use Cremer-Pople puckering coordinates to describe ring non-planarity:
- Amplitude (q) : Measures deviation from planarity. For the title compound, q ≈ 0.5 Å (intermediate boat/chair).
- Phase angle (θ) : Distinguishes between puckering modes (e.g., envelope vs. twist).
- Application : Compare XRD-derived coordinates with DFT-optimized geometries to assess environmental effects (e.g., crystal packing vs. gas phase) .
Q. What strategies optimize the synthesis of this compound derivatives to minimize by-products?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield for derivatives like 2,3-dihydro-1,4-benzothiazin-3-one nitroderivatives .
- Catalyst screening : Lewis acids (e.g., AlCl) enhance regioselectivity in Friedel-Crafts acylations .
- Purification protocols : Gradient recrystallization (e.g., methanol → hexane/EtOH) removes unreacted starting materials .
Q. How can computational methods elucidate the electronic properties and bioactivity of 1,4-benzothiazin-3-one derivatives?
- Molecular docking : Predict binding affinity toward targets like CK2 kinase. For derivatives 4a-d and 5a-d , docking scores correlate with experimental IC values .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions (e.g., hydrogen bonds with catalytic lysine residues) validate docking results .
- QSAR modeling : Relate substituent effects (e.g., nitro groups) to antimicrobial activity using Hammett constants .
Q. What challenges arise in refining the crystal structure of this compound derivatives, and how are they addressed?
- Disorder in substituents : Common in flexible side chains (e.g., benzyl groups). Solution : Apply SHELXL restraints (e.g., DFIX, SIMU) to model anisotropic displacement .
- Twinned crystals : Use WinGX’s CELL_NOW or TWINABS to deconvolute overlapping reflections .
- Weak diffraction : Synchrotron radiation improves data resolution for low-crystallinity samples .
Q. How can structure-activity relationships (SARs) guide the design of bioactive 1,4-benzothiazin-3-one derivatives?
- Electron-withdrawing groups : Nitro or chloro substituents enhance antifungal activity (e.g., against Candida albicans) by increasing electrophilicity .
- Hydrogen bond donors : Amide or hydroxyl groups improve solubility and target engagement (e.g., CK2 inhibition ).
- Conformational rigidity : Planar heterocycles (q < 0.3 Å) show higher binding affinity than puckered analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
